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Ac-Trp-Leu-Ala-AMC -

Ac-Trp-Leu-Ala-AMC

Catalog Number: EVT-242620
CAS Number:
Molecular Formula: C35H38N6O11
Molecular Weight: 718.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A fluorogenic peptid substrate used for measuring chymotrypsin-like activity of the proteasome. Hydrolysis of this substrate by the β5 subunit of the 20S proteasome is monitored by observing fluorescence at an Excitation wavelength of 345nm and Emission at 445nm.
Overview

Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin is a synthetic peptide compound used primarily as a fluorogenic substrate in biochemical assays, particularly for studying protease activity. This compound consists of an acetylated N-terminal tryptophan, followed by leucine and alanine, and is conjugated to the fluorogenic leaving group 7-amino-4-methylcoumarin. The presence of the fluorogenic group allows for the quantification of enzymatic cleavage through fluorescence measurements, making it a valuable tool in proteomics and enzyme kinetics studies.

Source and Classification

Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin is classified under synthetic peptides and fluorogenic substrates. It is often synthesized via solid-phase peptide synthesis techniques, which facilitate the precise assembly of amino acids into desired sequences. The compound is utilized in various scientific fields, including biochemistry, molecular biology, and pharmacology, due to its role in enzyme activity assays.

Synthesis Analysis

Methods

The synthesis of Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of the First Amino Acid: The first amino acid (tryptophan) is covalently attached to a solid resin.
  2. Sequential Addition: Each subsequent amino acid (leucine and alanine) is added in a specific order using coupling reagents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
  3. Acetylation: The N-terminal amino group is acetylated to yield the final product.

Technical Details

The synthesis process can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield. Additionally, mass spectrometry can be employed to confirm the molecular weight and structure of the synthesized peptide.

Molecular Structure Analysis

Structure

Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin has a specific molecular structure characterized by:

  • Amino Acid Sequence: Ac-Trp-Leu-Ala
  • Fluorogenic Group: 7-amino-4-methylcoumarin
  • Molecular Formula: C₁₄H₁₈N₄O₅
Chemical Reactions Analysis

Reactions

Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin can undergo several chemical reactions:

  1. Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, resulting in the release of individual amino acids.
  2. Enzymatic Cleavage: Specific proteases can cleave the peptide bond between leucine and alanine, liberating the fluorogenic group 7-amino-4-methylcoumarin.
  3. Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction reactions may occur at specific functional groups within the molecule.

Technical Details

The hydrolysis process can be monitored using fluorescence spectroscopy, where an increase in fluorescence intensity indicates substrate cleavage.

Mechanism of Action

The mechanism of action for Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin primarily involves its role as a substrate for proteases. Upon cleavage by specific enzymes, the fluorogenic group is released, resulting in an increase in fluorescence that can be quantitatively measured. This property allows researchers to determine enzyme kinetics and substrate specificity effectively.

Data

Studies have shown that various proteases exhibit different cleavage rates when interacting with this substrate, providing insights into their specificity and catalytic mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents (e.g., dimethyl sulfoxide).

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Fluorescence Properties: Exhibits strong fluorescence upon cleavage, enabling sensitive detection methods.

Relevant Data or Analyses

Fluorescence measurements are typically conducted at an excitation wavelength of 380 nm and an emission wavelength of 460 nm to monitor enzymatic activity effectively.

Applications

Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin has several scientific applications:

  1. Protease Activity Assays: Widely used to study protease specificity and kinetics.
  2. Enzyme Inhibition Studies: Helps in evaluating potential inhibitors of proteases.
  3. Biochemical Research: Serves as a model compound for understanding peptide synthesis and modification processes.
Biochemical Mechanisms of Proteasome Substrate Interaction

Substrate Specificity for the 20S Proteasome β5 Subunit

Ac-Trp-Leu-Ala-AMC (Ac-WLA-AMC) is a fluorogenic peptide substrate engineered to target the chymotrypsin-like (CT-L) activity of the constitutive proteasome's β5 subunit (PSMB5). Its design leverages the β5 subunit’s preference for hydrophobic residues at the P1 position. The tryptophan residue (Trp) at P1 is critical for high-affinity binding, as the β5 active site contains a hydrophobic S1 pocket that accommodates bulky aromatic side chains. Structural analyses of proteasome-inhibitor complexes (e.g., PR-957) reveal that the β5 subunit’s S1 pocket in constitutive proteasomes is more compact and hydrophobic than its immunoproteasome counterpart (β5i/LMP7), which features a unique hydrophilic architecture around the oxyanion hole [2]. This distinction allows Ac-WLA-AMC to selectively bind β5 with minimal cross-reactivity toward β5i.

Comparative studies using gastric cancer cell lines demonstrate that Ac-WLA-AMC hydrolysis rates correlate strongly with β5 expression levels in epithelial-type cells, where constitutive proteasomes dominate. In contrast, diffuse-type cells with elevated immunoproteasome subunits show reduced Ac-WLA-AMC cleavage, confirming its β5 selectivity [8]. The substrate’s kinetic parameters (e.g., Km = 42 µM, kcat = 12 s−1 in purified 20S proteasomes) further reflect its optimized design for constitutive proteasome profiling [7].

Table 1: Kinetic Parameters of Fluorogenic Substrates for Proteasome Catalytic Subunits

SubstrateTarget SubunitKm (µM)kcat (s−1)Specificity Index
Ac-WLA-AMCβ5 (Constitutive)421295%
Ac-ANW-AMCβ5i (Immuno)281898%
Suc-LLVY-AMCPan-β5/β5i351540%

Specificity Index: Percentage activity toward target vs. non-target subunits under standardized conditions [3] [7].

Enzymatic Hydrolysis Kinetics and Fluorescence Quantification Methodologies

Upon proteasome-mediated hydrolysis, Ac-WLA-AMC releases 7-amino-4-methylcoumarin (AMC), a fluorophore quantified at excitation/emission wavelengths of 345/445 nm. The reaction follows Michaelis-Menten kinetics, where initial velocity (V0) is proportional to proteasome concentration and activity. Continuous monitoring of AMC fluorescence enables real-time measurement of CT-L activity in whole-cell lysates or purified complexes [6].

Key methodological considerations include:

  • Activation Requirements: Latent 20S proteasomes require gate opening for substrate access. Sodium dodecyl sulfate (SDS) or synthetic peptides (e.g., 20S-BP1) induce conformational changes in the α-ring, enhancing Ac-WLA-AMC hydrolysis by >10-fold [6].
  • Interference Mitigation: Cytosolic aminopeptidases can degrade AMC or peptide fragments. This is minimized by adding EDTA (chelating metal-dependent proteases) and using saturating substrate concentrations [3].
  • Quantitative Profiling: In gastric cancer cells, combining Ac-WLA-AMC with β5i-specific substrates (e.g., Ac-ANW-AMC) and inhibitors (ONX-0914) allows resolution of constitutive vs. immunoproteasome contributions to total CT-L activity [8].

Table 2: Optimized Assay Conditions for Ac-WLA-AMC Hydrolysis

ParameterRecommended ConditionImpact on Activity
Temperature37°CMaximizes enzymatic turnover
pH7.5 (Tris-HCl buffer)Mirrors physiological conditions
Activator0.03% SDSUnlocks α-ring gate; boosts signal
Incubation Time30–60 minutesLinear AMC accumulation

Role in Differentiating Immunoproteasome vs. Constitutive Proteasome Activity

Immunoproteasomes (i-proteasomes) incorporate inducible subunits β1i, β2i, and β5i, altering cleavage preferences to favor hydrophobic and basic residues for MHC-I antigen generation. Ac-WLA-AMC’s selectivity for constitutive β5 over immunoproteasome β5i arises from structural divergence in their S1 pockets:

  • β5 (PSMB5): Compact hydrophobic pocket optimally accommodates Trp.
  • β5i (PSMB8/LMP7): Wider, hydrophilic pocket favors smaller hydrophobic residues (e.g., Ala, Asn) as in substrate Ac-ANW-AMC [2] [5].

Functional differentiation is demonstrated in two contexts:

  • Cellular Profiling: IFN-γ-treated cells show decreased Ac-WLA-AMC hydrolysis but increased Ac-ANW-AMC cleavage due to β5i upregulation. In diffuse-type gastric cancer cells (high β5i), Ac-WLA-AMC activity is 3-fold lower than in epithelial-type cells [8].
  • Inhibitor Selectivity: The epoxyketone inhibitor PR-957 (ONX-0914) selectively blocks β5i by exploiting its unique oxyanion hole architecture, reducing Ac-ANW-AMC hydrolysis by >90% but affecting Ac-WLA-AMC by <10% [2]. This orthogonal inhibition confirms the substrates’ utility in isoform discrimination.

Global specificity profiling via mass spectrometry (MSP-MS) reveals that constitutive proteasomes cleave after Trp 2.7-fold more efficiently than immunoproteasomes, rationalizing Ac-WLA-AMC’s design as a β5-specific probe [5].

Table 3: Key Structural and Functional Differences Between β5 and β5i Subunits

Featureβ5 (PSMB5)β5i (PSMB8)
S1 Pocket SizeCompactWider
P1 Residue PreferenceBulky hydrophobic (Trp, Tyr)Small hydrophobic (Ala, Leu)
Dominant Proteasome FormConstitutiveImmunoproteasome
Selective SubstrateAc-WLA-AMCAc-ANW-AMC
Selective InhibitorCarfilzomibONX-0914 (PR-957)

Properties

Product Name

Ac-Trp-Leu-Ala-AMC

Molecular Formula

C35H38N6O11

Molecular Weight

718.7

Solubility

Soluble in DMSO

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